molecular formula C17H18N2O4S B1170873 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid

6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B1170873
M. Wt: 346.401
InChI Key: OUMCKLLKLDUBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by further functionalization to introduce the methoxy group and the cyclohexene carboxylic acid moiety. Reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes like microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.401

IUPAC Name

6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H18N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-4,6,8,11-12H,5,7H2,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

OUMCKLLKLDUBLJ-UHFFFAOYSA-N

SMILES

CC1=CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O

Origin of Product

United States

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